molecular formula C13H12N2O4 B13494822 (3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B13494822
M. Wt: 260.24 g/mol
InChI Key: MUJMYRTUDRUYBU-QOSJWCAFSA-N
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Description

rac-(3aR,4S,9bS)-6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound with a unique structure that includes a nitro group and a carboxylic acid group. This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

The synthesis of rac-(3aR,4S,9bS)-6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of a nitro-substituted aromatic compound and a carboxylic acid derivative. The reaction conditions often require a catalyst and may be conducted under reflux .

These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

rac-(3aR,4S,9bS)-6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

rac-(3aR,4S,9bS)-6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(3aR,4S,9bS)-6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group and the carboxylic acid group play crucial roles in its reactivity and binding to biological molecules. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

rac-(3aR,4S,9bS)-6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:

Properties

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

(3aS,4R,9bR)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

InChI

InChI=1S/C13H12N2O4/c16-13(17)12-9-4-1-3-7(9)8-5-2-6-10(15(18)19)11(8)14-12/h1-3,5-7,9,12,14H,4H2,(H,16,17)/t7-,9-,12+/m0/s1

InChI Key

MUJMYRTUDRUYBU-QOSJWCAFSA-N

Isomeric SMILES

C1C=C[C@@H]2[C@H]1[C@@H](NC3=C2C=CC=C3[N+](=O)[O-])C(=O)O

Canonical SMILES

C1C=CC2C1C(NC3=C2C=CC=C3[N+](=O)[O-])C(=O)O

Origin of Product

United States

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